1'-(3,4-Difluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
Description
1'-(3,4-Difluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic small molecule featuring a spirocyclic scaffold combining chroman-4-one and piperidine moieties. The 3,4-difluorobenzoyl group at the 1'-position distinguishes it from other derivatives in this class. This compound belongs to a broader family of spiro[chroman-2,4'-piperidin]-4-one derivatives, which are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-tubercular properties . Its molecular framework allows for structural modifications that fine-tune biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
1'-(3,4-difluorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO3/c21-15-6-5-13(11-16(15)22)19(25)23-9-7-20(8-10-23)12-17(24)14-3-1-2-4-18(14)26-20/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQCTPBPSCROKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51090539 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(3,4-Difluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps. One common method includes the condensation of 3,4-difluorobenzoyl chloride with a suitable chroman derivative, followed by cyclization with a piperidine derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1’-(3,4-Difluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1’-(3,4-Difluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1’-(3,4-Difluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the 3,4-difluorobenzoyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound for drug discovery.
Comparison with Similar Compounds
Quinoline-Carbonyl Derivatives
Derivatives with quinoline-4-carbonyl substituents at the 1'-position (e.g., compounds 12a–12g in ) exhibit varying cytotoxic activities. For instance:
Sulfonyl and Aryl Derivatives
- Compound 16 (sulfonyl spacer): Demonstrated potent cytotoxicity (IC₅₀ = 0.31–5.62 µM) against MCF-7, A2780, and HT-29 cells, attributed to apoptosis induction via sub-G1 phase arrest .
- Trimethoxyphenyl derivative 15 : Weak activity (IC₅₀ = 18.77–47.05 µM), suggesting bulky substituents may hinder target engagement .
Thiophene and Pyrrole Derivatives
- Jaspine derivative 40: Exhibited selectivity (SI = 13.37) against melanoma B16F10 cells, linked to its thiophene-aminomethyl substituent .
- Pyrrole-2-carboxamide derivatives : Demonstrated antimicrobial activity, with the 4-chlorobenzyl group contributing to efficacy against bacterial pathogens .

Mechanism of Action
- Anticancer Activity : Derivatives like compound 16 induce apoptosis via caspase activation and cell cycle arrest (sub-G1/G2-M phase) . Fluorinated analogues may enhance DNA intercalation or kinase inhibition.
- ACC Inhibition: Spirochromanones such as those in inhibit acetyl-CoA carboxylase (ACC), a target for metabolic disorders. Fluorine substituents could improve binding to the ACC carboxyltransferase domain .
Biological Activity
1'-(3,4-Difluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and comparison with similar compounds.
Structural Characteristics
The compound features a spirocyclic structure that connects a chroman and a piperidine moiety, with a difluorobenzoyl substituent. The molecular formula is , which includes fluorine, nitrogen, and oxygen atoms that contribute to its pharmacological properties.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Activity : Research indicates that it may inhibit the growth of cancer cells by interacting with specific cellular pathways.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in disease mechanisms, enhancing its therapeutic potential.
The mechanism of action involves the compound's ability to bind to specific receptors or enzymes within biological systems. The difluorobenzoyl group enhances its binding affinity and specificity towards certain targets, which is critical for its pharmacological effects.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Condensation Reaction : A chroman derivative is reacted with 3,4-difluorobenzoyl chloride.
- Cyclization : The reaction is followed by cyclization with a piperidine derivative.
- Solvent and Catalysts : Common solvents include dichloromethane or tetrahydrofuran, with catalysts such as triethylamine facilitating the reaction.
Comparative Analysis
The uniqueness of this compound lies in its structural features compared to similar compounds. Below is a comparison table highlighting key differences:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1'-(3-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one | Chlorobenzoyl instead of difluorobenzoyl | Potentially different biological activity profile |
| 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole | Pyrazole ring instead of spiro structure | Exhibits distinct antitumor properties |
| 2',6-Difluoro-N-[1-(3-chloro-4-methylphenyl)-1H-pyrazole] | Contains pyrazole and difluoro groups | Focused on anti-inflammatory effects |
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
- In vitro Studies : Experiments have indicated that the compound significantly reduces cell viability in cancer cell lines through apoptosis induction.
- In vivo Studies : Animal models have shown promising results in tumor reduction and improved survival rates when treated with this compound.
These findings suggest that this compound may have substantial therapeutic applications in oncology and infectious diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for spiro[chroman-2,4'-piperidin]-4-one derivatives like 1'-(3,4-Difluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one?
- Methodology :
- Coupling reactions : Use acid chlorides (e.g., 3,4-difluorobenzoyl chloride) with spiro[chroman-2,4'-piperidin]-4-one precursors under basic conditions (e.g., triethylamine) at 60°C for 5–6 hours. Monitor intermediates via TLC and purify via column chromatography .
- Boc deprotection : For intermediates with tert-butyl carbamate (Boc) groups, use trifluoroacetic acid (TFA) to remove the Boc group, followed by coupling with substituted benzoyl chlorides .
- Characterization : Confirm structures using ¹H/¹³C NMR, HRMS, and elemental analysis. For example, key NMR signals include aromatic protons (δ 6.8–8.0 ppm) and spirocyclic CH resonances (δ 3.5–4.5 ppm) .
Q. How do researchers characterize the purity and stability of this compound under experimental conditions?
- Methodology :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Stability studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
- Thermal analysis : Perform differential scanning calorimetry (DSC) to determine melting points and assess crystallinity .
Advanced Research Questions
Q. What structural features of this compound influence its cytotoxicity in cancer cell lines?
- Methodology :
- SAR analysis : Compare IC₅₀ values of derivatives with varying substituents. For example:
- Fluorine substitution : The 3,4-difluorobenzoyl group enhances lipophilicity and metabolic stability, improving membrane permeability .
- Spirocyclic core : The rigid spiro structure restricts conformational flexibility, potentially increasing target-binding specificity .
- Data contradiction : Sulfonyl-bridged derivatives (e.g., compound 16, IC₅₀ = 0.31–5.62 μM) show higher cytotoxicity than carbonyl-bridged analogs (e.g., compound 15, IC₅₀ = 18.77–47.05 μM) due to enhanced hydrogen bonding with tubulin .
Q. How can researchers resolve discrepancies in apoptosis induction data across different cancer cell lines?
- Methodology :
- Cell cycle analysis : Use flow cytometry with propidium iodide staining to quantify sub-G1 (apoptotic) populations. For example, compound 16 increased MCF-7 sub-G1 cells by >3-fold at 24 hours .
- Annexin V/PI assays : Differentiate early apoptosis (Annexin V+/PI−) from necrosis (Annexin V+/PI+). Optimize dosing to avoid off-target effects at high concentrations .
- Mechanistic studies : Perform Western blotting for caspase-3/7 activation and Bcl-2/Bax ratio changes to confirm apoptotic pathways .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodology :
- LogP optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP values >5, improving aqueous solubility. For example, 6-hydroxy derivatives showed improved bioavailability in spirochromanone analogs .
- Metabolic stability : Use liver microsome assays (human/rat) to identify metabolic hotspots. Fluorine substituents reduce CYP450-mediated oxidation .
- Prodrug design : Mask acidic/basic groups with ester or carbamate linkages to enhance oral absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

